molecular formula C21H17FN2O2 B12199466 N,N'-[(2-fluorophenyl)methanediyl]dibenzamide

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide

Cat. No.: B12199466
M. Wt: 348.4 g/mol
InChI Key: JRFNSVGDUYQFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[(2-fluorophenyl)methanediyl]dibenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group attached to a methanediyl bridge, which is further connected to two benzamide groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide typically involves the reaction of 2-fluorobenzyl chloride with benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or other large-scale separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]dibenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]dibenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(4-Fluorophenyl)-2-bromobenzamide
  • N-(2-Fluorophenyl)-N-methylamine

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]dibenzamide is unique due to its specific structural features, such as the presence of a methanediyl bridge connecting two benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[benzamido-(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C21H17FN2O2/c22-18-14-8-7-13-17(18)19(23-20(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26)

InChI Key

JRFNSVGDUYQFRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.